

# Step-by-step synthesis protocol for 2-Chloro-5-fluoronicotinamide

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## Compound of Interest

Compound Name: 2-Chloro-5-fluoronicotinamide

Cat. No.: B1315167

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## Synthesis Protocol for 2-Chloro-5-fluoronicotinamide

This document provides a detailed application note and protocol for the synthesis of **2-Chloro-5-fluoronicotinamide**, a valuable intermediate in pharmaceutical and agrochemical research. The protocol outlines a two-step process commencing with the synthesis of 2-Chloro-5-fluoronicotinic acid, followed by its amidation to yield the final product.

### Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid

This step involves the selective dechlorination of a starting material to produce 2-Chloro-5-fluoronicotinic acid. The following protocol is adapted from established methods for similar nicotinic acid derivatives.

### Materials and Equipment

Reagent/Equipment	Specification
2,6-dichloro-5-fluoronicotinic acid	98% purity
Palladium on carbon (Pd/C)	10%
Sodium hydroxide (NaOH)	ACS grade
Hydrochloric acid (HCl)	Concentrated (37%)
Ethanol	Anhydrous
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	ACS grade
Round-bottom flask	Appropriate size
Magnetic stirrer and stir bar	
Reflux condenser	
Filtration apparatus	
pH meter or pH paper	
Rotary evaporator	

## Experimental Protocol

- Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in ethanol.
- Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) to the solution.
- Hydrogenation: The mixture is subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with ethanol.

- Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.
- Work-up: The residue is dissolved in water and the pH is adjusted to ~2 with the addition of concentrated HCl.
- Extraction: The aqueous layer is extracted three times with dichloromethane.
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-Chloro-5-fluoronicotinic acid.

## Step 2: Synthesis of 2-Chloro-5-fluoronicotinamide

This step describes the conversion of 2-Chloro-5-fluoronicotinic acid to **2-Chloro-5-fluoronicotinamide** via an acid chloride intermediate. This is a standard and efficient method for amide formation.

## Materials and Equipment

Reagent/Equipment	Specification
2-Chloro-5-fluoronicotinic acid	From Step 1
Thionyl chloride (SOCl <sub>2</sub> )	99% purity
Ammonium hydroxide (NH <sub>4</sub> OH)	Concentrated (28-30%)
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Anhydrous
Round-bottom flask	Appropriate size
Magnetic stirrer and stir bar	
Reflux condenser with a drying tube	
Ice bath	
Dropping funnel	
Filtration apparatus	
Rotary evaporator	

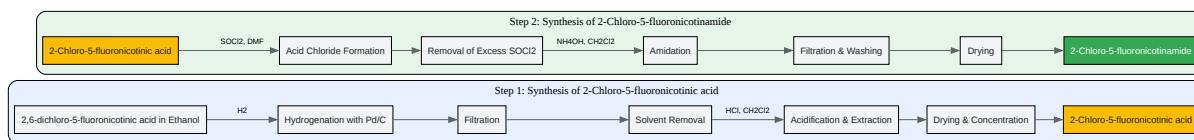
## Experimental Protocol

- Acid Chloride Formation: To a round-bottom flask containing 2-Chloro-5-fluoronicotinic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
- Reaction: The mixture is heated to reflux and stirred for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride is removed by distillation or under reduced pressure.
- Amidation: The crude 2-chloro-5-fluoronicinoyl chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath.
- Ammonia Addition: Concentrated ammonium hydroxide is added dropwise to the cooled solution via a dropping funnel with vigorous stirring. A precipitate will form.
- Reaction Completion: The reaction mixture is stirred for an additional 1-2 hours at room temperature.
- Isolation of Product: The precipitate is collected by filtration and washed with cold water and a small amount of cold dichloromethane.
- Drying: The solid product, **2-Chloro-5-fluoronicinamide**, is dried under vacuum.

## Data Summary

Step	Starting Material	Product	Reagents	Solvent	Yield (%)	Purity (%)
1	2,6-dichloro-5-fluoronicotinic acid	2-Chloro-5-fluoronicotinic acid	10% Pd/C, H <sub>2</sub> , HCl	Ethanol, Water, CH <sub>2</sub> Cl <sub>2</sub>	85-95	>95 (by NMR)
2	2-Chloro-5-fluoronicotinic acid	2-Chloro-5-fluoronicinamide	SOCl <sub>2</sub> , NH <sub>4</sub> OH, DMF	CH <sub>2</sub> Cl <sub>2</sub>	80-90	>98 (by NMR)

# Experimental Workflow



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Caption: Overall workflow for the synthesis of **2-Chloro-5-fluoronicotinamide**.

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